1-Neopentyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S913117
CAS No.
1403565-18-3
M.F
C9H14N2O2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Neopentyl-1H-pyrazole-4-carboxylic acid

CAS Number

1403565-18-3

Product Name

1-Neopentyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-(2,2-dimethylpropyl)pyrazole-4-carboxylic acid

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-11-5-7(4-10-11)8(12)13/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

OBCWOVWNEUXQKF-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C=C(C=N1)C(=O)O

Canonical SMILES

CC(C)(C)CN1C=C(C=N1)C(=O)O

1-Neopentyl-1H-pyrazole-4-carboxylic acid is a compound characterized by its five-membered pyrazole ring, which contains two nitrogen atoms and three carbon atoms. The structure features a neopentyl group ((CH₃)₃C-) at the first position and a carboxylic acid group (COOH) at the fourth position of the pyrazole ring. This compound is notable for its unique combination of functional groups, which can influence its chemical and biological properties significantly.

The reactivity of 1-neopentyl-1H-pyrazole-4-carboxylic acid is largely determined by the presence of the carboxylic acid group, which can undergo typical acid-base reactions. It can react with bases to form salts, and it can also participate in esterification reactions with alcohols to produce esters. Additionally, the pyrazole ring can be involved in nucleophilic substitution reactions, making it a versatile compound in organic synthesis .

Research indicates that 1-neopentyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent due to its interaction with specific enzymes involved in inflammatory pathways. Furthermore, compounds in the pyrazole class are often evaluated for their pharmacological properties, including analgesic and antipyretic effects .

Several methods have been developed for synthesizing 1-neopentyl-1H-pyrazole-4-carboxylic acid:

  • Condensation Reactions: This method typically involves the condensation of neopentyl hydrazine with an appropriate carbonyl compound followed by carboxylation.
  • Cyclization: Another approach includes cyclizing a suitable precursor containing both a hydrazine and a carboxylic acid functionality under acidic conditions.
  • Functional Group Modifications: Existing pyrazole derivatives can be modified to introduce the neopentyl group and the carboxylic acid functionality through various organic transformations .

1-Neopentyl-1H-pyrazole-4-carboxylic acid has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.
  • Agricultural Chemicals: Its properties could be explored in developing agrochemicals.
  • Material Science: The stability of pyrazole derivatives makes them suitable candidates for use in polymer chemistry and material design .

Studies have indicated that 1-neopentyl-1H-pyrazole-4-carboxylic acid interacts with specific biological targets, including enzymes involved in prostaglandin synthesis. Its ability to modulate these targets suggests potential therapeutic roles in managing conditions related to inflammation and pain. Further research is necessary to fully elucidate its mechanism of action and efficacy in vivo .

Several compounds share structural similarities with 1-neopentyl-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-1H-pyrazole-4-carboxylic acidContains a phenyl group instead of neopentylMore widely studied for pharmaceutical applications
1-Tert-butyl-1H-pyrazole-4-carboxylic acidFeatures a tert-butyl groupKnown for different solubility properties
1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acidContains a cyclopropyl groupExhibits distinct biological activities

The unique neopentyl substituent in 1-neopentyl-1H-pyrazole-4-carboxylic acid may influence its solubility and biological activity differently compared to these similar compounds, making it an interesting subject for further research .

XLogP3

1.4

Dates

Modify: 2023-08-16

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